1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine
CAS No.: 400749-67-9
VCID: VC7290254
Molecular Formula: C11H12ClN3
Molecular Weight: 221.69
* For research use only. Not for human or veterinary use.

Description |
1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the pyrazole family, which is known for its diverse biological activities and applications in pharmaceuticals and materials science. This compound is characterized by its molecular formula and specific structural features that contribute to its chemical and physical properties. Synthesis MethodsThe synthesis of 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine typically involves multi-step reactions. While specific synthesis details for this compound are not widely documented, similar pyrazole derivatives are often prepared through condensation reactions or nucleophilic substitutions involving pyrazole precursors and chlorobenzyl halides. Physical and Chemical Data
Research Findings and Future DirectionsWhile detailed research findings on 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine are scarce, the compound's structural features suggest potential applications in medicinal chemistry and materials science. Future studies could focus on exploring its biological activity, optimizing synthesis methods, and investigating its potential uses in pharmaceuticals or advanced materials. |
||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 400749-67-9 | ||||||||||
Product Name | 1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-amine | ||||||||||
Molecular Formula | C11H12ClN3 | ||||||||||
Molecular Weight | 221.69 | ||||||||||
IUPAC Name | 1-[(4-chlorophenyl)methyl]-5-methylpyrazol-3-amine | ||||||||||
Standard InChI | InChI=1S/C11H12ClN3/c1-8-6-11(13)14-15(8)7-9-2-4-10(12)5-3-9/h2-6H,7H2,1H3,(H2,13,14) | ||||||||||
Standard InChIKey | RKEBNFAAJDMVBI-UHFFFAOYSA-N | ||||||||||
SMILES | CC1=CC(=NN1CC2=CC=C(C=C2)Cl)N | ||||||||||
Solubility | not available | ||||||||||
PubChem Compound | 843044 | ||||||||||
Last Modified | Aug 19 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume